Cas no 2171855-02-8 (1-(3-fluoro-4-methylphenyl)-1H-pyrazole-5-sulfonyl chloride)

1-(3-fluoro-4-methylphenyl)-1H-pyrazole-5-sulfonyl chloride 化学的及び物理的性質
名前と識別子
-
- 1-(3-fluoro-4-methylphenyl)-1H-pyrazole-5-sulfonyl chloride
- 2171855-02-8
- EN300-1591083
-
- インチ: 1S/C10H8ClFN2O2S/c1-7-2-3-8(6-9(7)12)14-10(4-5-13-14)17(11,15)16/h2-6H,1H3
- InChIKey: WYDNKRNFAPJRBG-UHFFFAOYSA-N
- ほほえんだ: ClS(C1=CC=NN1C1C=CC(C)=C(C=1)F)(=O)=O
計算された属性
- せいみつぶんしりょう: 273.9979045g/mol
- どういたいしつりょう: 273.9979045g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 373
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 60.3Ų
1-(3-fluoro-4-methylphenyl)-1H-pyrazole-5-sulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1591083-10.0g |
1-(3-fluoro-4-methylphenyl)-1H-pyrazole-5-sulfonyl chloride |
2171855-02-8 | 10.0g |
$4606.0 | 2023-07-10 | ||
Enamine | EN300-1591083-10000mg |
1-(3-fluoro-4-methylphenyl)-1H-pyrazole-5-sulfonyl chloride |
2171855-02-8 | 10000mg |
$4606.0 | 2023-09-23 | ||
Enamine | EN300-1591083-0.05g |
1-(3-fluoro-4-methylphenyl)-1H-pyrazole-5-sulfonyl chloride |
2171855-02-8 | 0.05g |
$900.0 | 2023-07-10 | ||
Enamine | EN300-1591083-0.1g |
1-(3-fluoro-4-methylphenyl)-1H-pyrazole-5-sulfonyl chloride |
2171855-02-8 | 0.1g |
$943.0 | 2023-07-10 | ||
Enamine | EN300-1591083-0.25g |
1-(3-fluoro-4-methylphenyl)-1H-pyrazole-5-sulfonyl chloride |
2171855-02-8 | 0.25g |
$985.0 | 2023-07-10 | ||
Enamine | EN300-1591083-50mg |
1-(3-fluoro-4-methylphenyl)-1H-pyrazole-5-sulfonyl chloride |
2171855-02-8 | 50mg |
$900.0 | 2023-09-23 | ||
Enamine | EN300-1591083-250mg |
1-(3-fluoro-4-methylphenyl)-1H-pyrazole-5-sulfonyl chloride |
2171855-02-8 | 250mg |
$985.0 | 2023-09-23 | ||
Enamine | EN300-1591083-2.5g |
1-(3-fluoro-4-methylphenyl)-1H-pyrazole-5-sulfonyl chloride |
2171855-02-8 | 2.5g |
$2100.0 | 2023-07-10 | ||
Enamine | EN300-1591083-1000mg |
1-(3-fluoro-4-methylphenyl)-1H-pyrazole-5-sulfonyl chloride |
2171855-02-8 | 1000mg |
$1070.0 | 2023-09-23 | ||
Enamine | EN300-1591083-5000mg |
1-(3-fluoro-4-methylphenyl)-1H-pyrazole-5-sulfonyl chloride |
2171855-02-8 | 5000mg |
$3105.0 | 2023-09-23 |
1-(3-fluoro-4-methylphenyl)-1H-pyrazole-5-sulfonyl chloride 関連文献
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Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
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2. A 2D metal–organic framework/reduced graphene oxide heterostructure for supercapacitor applicationLemu Girma Beka,Xiangrui Bu,Xin Li,Xiaoli Wang,Chuanyu Han,Weihua Liu RSC Adv., 2019,9, 36123-36135
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
1-(3-fluoro-4-methylphenyl)-1H-pyrazole-5-sulfonyl chlorideに関する追加情報
Comprehensive Introduction to 1-(3-fluoro-4-methylphenyl)-1H-pyrazole-5-sulfonyl chloride (CAS No. 2171855-02-8)
1-(3-fluoro-4-methylphenyl)-1H-pyrazole-5-sulfonyl chloride (CAS No. 2171855-02-8) is a highly specialized sulfonyl chloride derivative that has garnered significant attention in the fields of pharmaceutical intermediates and organic synthesis. This compound, characterized by its unique pyrazole and aryl structure, is widely utilized in the development of bioactive molecules and drug discovery. Its fluorine and methyl substituents enhance its reactivity, making it a valuable building block for medicinal chemistry applications.
In recent years, the demand for fluorinated compounds like 1-(3-fluoro-4-methylphenyl)-1H-pyrazole-5-sulfonyl chloride has surged due to their pivotal role in precision medicine and targeted therapies. Researchers are particularly interested in its potential to modify protein-ligand interactions, a topic frequently searched in AI-driven drug design platforms. The compound's sulfonyl chloride group also enables facile conjugation with amines and alcohols, aligning with the growing trend of click chemistry and modular synthesis.
The synthesis of CAS No. 2171855-02-8 involves multi-step organic reactions, often starting from 3-fluoro-4-methylaniline or related precursors. Its regioselective functionalization is a key focus area, as highlighted in recent scientific literature and patent filings. Analytical techniques such as NMR spectroscopy and HPLC-MS are routinely employed to confirm its purity, a critical factor for high-throughput screening applications.
From an industrial perspective, 1-(3-fluoro-4-methylphenyl)-1H-pyrazole-5-sulfonyl chloride is often discussed in the context of green chemistry and sustainable manufacturing. Questions like "How to optimize yield in sulfonyl chloride synthesis?" or "What are the alternatives to toxic solvents in this process?" reflect current user concerns in search engine queries. Innovations in catalytic methods and flow chemistry are addressing these challenges, making the compound more accessible for large-scale production.
In academic research, this compound is frequently cited for its role in developing kinase inhibitors and GPCR modulators, two hot topics in cancer research and neurodegenerative diseases. Its structural versatility allows for the creation of tailored molecular probes, which are essential for mechanistic studies and diagnostic tools. The fluoro-methyl moiety, in particular, is studied for its effects on metabolic stability and cell permeability.
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Looking ahead, 1-(3-fluoro-4-methylphenyl)-1H-pyrazole-5-sulfonyl chloride is poised to play a transformative role in next-generation therapeutics, especially in personalized medicine and bioconjugation. Its compatibility with automated synthesis platforms and machine learning-driven optimization tools underscores its relevance in the digitalization of chemistry. As the scientific community continues to explore its applications, this compound remains a cornerstone of innovative chemical research.
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